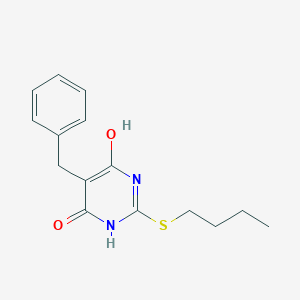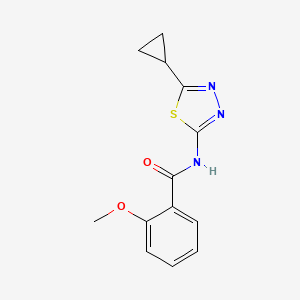
N-(2-fluorophenyl)-4-(4-hydroxyphenyl)-1-piperazinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-fluorophenyl)-4-(4-hydroxyphenyl)-1-piperazinecarbothioamide, also known as FPPT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. FPPT belongs to the class of piperazinecarbothioamide compounds and is a derivative of piperazine.
作用機序
N-(2-fluorophenyl)-4-(4-hydroxyphenyl)-1-piperazinecarbothioamide exerts its pharmacological effects through various mechanisms. It has been shown to inhibit the production of pro-inflammatory cytokines and oxidative stress, which are implicated in the pathogenesis of several diseases. This compound has also been found to modulate the activity of various enzymes and signaling pathways involved in cell growth and survival. Additionally, this compound has been shown to interact with neurotransmitter receptors, suggesting its potential in the treatment of neurological disorders.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in various cell types and tissues. This compound has also been found to modulate the activity of various enzymes and signaling pathways involved in cell growth and survival. Additionally, this compound has been shown to have neuroprotective effects, including the prevention of neuroinflammation and neuronal cell death.
実験室実験の利点と制限
N-(2-fluorophenyl)-4-(4-hydroxyphenyl)-1-piperazinecarbothioamide has several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied for its pharmacological properties. Moreover, this compound has been found to have low toxicity and is well-tolerated in animal models. However, one limitation of this compound is its limited solubility in water, which can affect its bioavailability and pharmacokinetics.
将来の方向性
There are several possible future directions for research on N-(2-fluorophenyl)-4-(4-hydroxyphenyl)-1-piperazinecarbothioamide. One area of interest is the development of this compound-based drugs for the treatment of various diseases, including cancer and neurodegenerative disorders. Additionally, further studies are needed to elucidate the mechanisms underlying the pharmacological effects of this compound. Moreover, the development of more efficient synthesis methods and the optimization of this compound's pharmacokinetic properties are also areas of interest for future research.
合成法
N-(2-fluorophenyl)-4-(4-hydroxyphenyl)-1-piperazinecarbothioamide can be synthesized using a multi-step process that involves the reaction of 2-fluoroaniline with 4-hydroxybenzaldehyde to form 2-fluoro-4-(4-hydroxyphenyl)aniline. The resulting compound is then treated with thiosemicarbazide to yield this compound. The synthesis of this compound has been reported in several studies and is considered a relatively simple and efficient process.
科学的研究の応用
N-(2-fluorophenyl)-4-(4-hydroxyphenyl)-1-piperazinecarbothioamide has been extensively studied for its potential therapeutic properties in various diseases. It has been shown to possess anti-inflammatory, antioxidant, and neuroprotective activities. This compound has also been investigated for its anticancer properties, with studies showing its ability to induce apoptosis and inhibit the growth of cancer cells. Moreover, this compound has been found to have potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
N-(2-fluorophenyl)-4-(4-hydroxyphenyl)piperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3OS/c18-15-3-1-2-4-16(15)19-17(23)21-11-9-20(10-12-21)13-5-7-14(22)8-6-13/h1-8,22H,9-12H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNPYUIDQFIWSCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)O)C(=S)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-{butyryl[(3-nitrophenyl)sulfonyl]amino}-2-chlorophenyl butyrate](/img/structure/B5163431.png)


![3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-(4-butoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5163444.png)
![4-[(3-benzoyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl)amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5163447.png)
![1-[3-(2,4-dimethylphenoxy)propyl]-1H-imidazole](/img/structure/B5163452.png)
![N-methyl-N-({3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl}methyl)-2-(tetrahydro-2H-pyran-4-yl)ethanamine](/img/structure/B5163458.png)

![N-allyl-2-[(2-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5163467.png)

![{2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}diethylamine oxalate](/img/structure/B5163479.png)

![N-(2-chlorophenyl)-2-(1-{[4-(2-fluorophenyl)-1-piperazinyl]acetyl}-3-oxo-2-piperazinyl)acetamide](/img/structure/B5163517.png)

